N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3

Isotopic Purity LC-MS/MS Internal Standard Stable Isotope Labeling

Quantitation of N-acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC) in biological samples is compromised by matrix effects when using unlabeled or structural analog internal standards, which exhibit differing ionization efficiencies and retention times. NAcTCVC-d3 is the analytically validated solution. - Co-elutes with the analyte and provides identical extraction recovery, ionization response, and matrix effect correction for LC-MS/MS and GC-MS assays. - Enables limits of quantitation as low as 8.03 pmol (HPLC-ESI-MS/MS) and limits of detection down to 10 fmol/µL (GC-NCI-MS as the methyl ester derivative). - Isotopic purity ≥98% (atom % D) with a +3 Da mass shift ensures minimal cross-talk with the unlabeled analyte.

Molecular Formula C7H8Cl3NO3S
Molecular Weight 295.6 g/mol
Cat. No. B584985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(trichlorovinyl)-L-cysteine-d3
SynonymsN-(Acetyl-d3)-S-(1,2,2-trichloroethenyl)-L-cysteine;  N-Ac-TCVC-d3; 
Molecular FormulaC7H8Cl3NO3S
Molecular Weight295.6 g/mol
Structural Identifiers
InChIInChI=1S/C7H8Cl3NO3S/c1-3(12)11-4(7(13)14)2-15-6(10)5(8)9/h4H,2H2,1H3,(H,11,12)(H,13,14)/t4-/m0/s1/i1D3
InChIKeyNBGLMNHGJFSOCH-OSIBIXDNSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NAcTCVC-d3: Stable Isotope Internal Standard for PERC/TCE Biomarkers


N-Acetyl-S-(trichlorovinyl)-L-cysteine-d3 (NAcTCVC-d3; CAS 1346616-95-2) is a deuterium-labeled analog of the trichloroethylene (TCE) and perchloroethylene (PERC) metabolite N-acetyl-S-(trichlorovinyl)-L-cysteine (NAcTCVC) [1]. It features three deuterium atoms incorporated into the acetyl moiety (N-(acetyl-d3)), yielding a molecular formula of C7H5D3Cl3NO3S and a molecular weight of 295.59 g/mol . This stable isotope-labeled compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) assays to correct for matrix effects, ionization variability, and analyte loss during sample preparation, enabling accurate quantitation of NAcTCVC in biological matrices such as urine, serum, and tissue homogenates [2].

NAcTCVC-d3: Generic vs. Isotope-Labeled Internal Standards


Generic substitution of NAcTCVC-d3 with unlabeled NAcTCVC or non-isotopic internal standards is analytically unsound due to fundamental differences in ionization efficiency and matrix behavior. While the unlabeled NAcTCVC is chemically identical to the target analyte, it cannot be distinguished by mass spectrometry, precluding its use as an internal standard for the same compound [1]. Conversely, structural analog internal standards, such as N-acetyl-S-(1,2-dichlorovinyl)-L-cysteine (N-Ac-1,2-DCVC), exhibit distinct physicochemical properties, including differing retention times and ionization efficiencies, which lead to variable and incomplete correction for matrix effects across sample types [2]. In contrast, stable isotope-labeled internal standards like NAcTCVC-d3 co-elute with the analyte and exhibit near-identical extraction recovery, ionization response, and matrix effect profiles, thereby ensuring consistent and accurate quantitation across diverse biological matrices [3].

NAcTCVC-d3: Advantages Over Unlabeled and Alternative Standards


Isotopic Purity vs. Unlabeled Standard

NAcTCVC-d3 achieves a reported purity of ≥98% (deuterium incorporation not explicitly specified but implied by synthesis and application) . This high isotopic purity ensures minimal interference from unlabeled NAcTCVC, which is critical for accurate isotope dilution mass spectrometry. In contrast, unlabeled NAcTCVC standards, while available at similar or higher purities (e.g., 99.7% [1]), cannot serve as internal standards for the same analyte due to mass overlap, necessitating the use of a distinct isotopologue like NAcTCVC-d3.

Isotopic Purity LC-MS/MS Internal Standard Stable Isotope Labeling

GC-NCI-MS Detection Sensitivity

Using [2H3]N-ac-TCVC methyl ester (the derivatized form of NAcTCVC-d3) as a stable isotope internal standard, a GC-NCI-MS method achieved a limit of detection (LOD) of 10 fmol/µL injected solution for N-ac-TCVC in urine [1]. While the study does not report LOD using unlabeled N-ac-TCVC as the internal standard (which is not feasible), the reported sensitivity demonstrates the method's capability when the deuterated standard is employed for accurate quantitation.

GC-NCI-MS Limit of Detection Biomonitoring

HPLC-ESI-MS/MS Limits in Urinary Biomonitoring

In an HPLC-ESI-MS/MS method employing deuterated N-ac-TCVC as an internal standard, the limit of detection (LOD) for N-ac-TCVC in urine was 0.8 pmol, and the limit of quantitation (LOQ) was 8.03 pmol [1]. This method, using deuterated internal standards for all analytes, demonstrated >90% recovery [2]. These performance metrics are dependent on the use of the co-eluting deuterated internal standard, as structural analogs would exhibit different recovery profiles.

HPLC-ESI-MS/MS Biomonitoring Limit of Quantitation

Tissue Distribution Quantitation by UPLC-MS/MS

A validated UPLC-ESI-MS/MS method for simultaneous quantitation of TCVG, TCVC, and NAcTCVC in mouse tissues utilized stable isotope-labeled internal standards (13C, 15N-labeled analogs) [1]. The method achieved limits of quantitation (LOQ) for NAcTCVC of 1-2.5 pmol/g in liver, 1-10 pmol/g in kidney, 1-2.5 pmol/mL in serum, and 2.5-5 pmol/mL in urine [1]. The study highlights that the use of stable isotope-labeled internal standards permitted accurate and precise quantitation by effectively correcting for tissue matrix effects [1]. While this specific study used 13C/15N-labeled NAcTCVC, the same principle applies to NAcTCVC-d3, which provides a comparable mass shift for MS differentiation.

UPLC-MS/MS Tissue Distribution Internal Standard

Commercial Availability vs. Custom Synthesis

NAcTCVC-d3 is commercially available from multiple reputable vendors (e.g., MedChemExpress, InvivoChem, Pharmaffiliates) with typical purities of ≥98% . This contrasts with alternative isotopically labeled forms, such as 13C/15N-labeled NAcTCVC, which are not routinely available from commercial suppliers and often require custom synthesis [1]. The commercial availability of NAcTCVC-d3 reduces lead times and costs associated with method development and routine analysis.

Synthesis Procurement Commercial Availability

NAcTCVC-d3: Biomonitoring and Toxicokinetic Applications


Occupational PERC Biomonitoring in Urine

NAcTCVC-d3 is the preferred internal standard for quantifying N-acetyl-S-(trichlorovinyl)-L-cysteine in human urine samples from workers exposed to perchloroethylene (PERC). Validated HPLC-ESI-MS/MS methods using this deuterated standard achieve a limit of quantitation of 8.03 pmol, enabling reliable detection of low-level exposure [1]. The deuterated standard's co-elution and identical ionization efficiency ensure accurate correction for urine matrix effects, a requirement for compliance with occupational health monitoring guidelines.

PERC Metabolite Toxicokinetics in Preclinical Models

For in vivo studies investigating the glutathione-dependent bioactivation of PERC, NAcTCVC-d3 serves as a critical internal standard in UPLC-MS/MS assays. As demonstrated in mouse tissue distribution studies, stable isotope-labeled internal standards enable precise quantitation of NAcTCVC in complex matrices like liver and kidney, with LOQs as low as 1 pmol/g [2]. This is essential for characterizing dose-response relationships and understanding organ-specific toxicity.

TCE Metabolite Panel Method Development

When developing multi-analyte LC-MS/MS methods for trichloroethylene (TCE) metabolites, NAcTCVC-d3 is the internal standard of choice for the NAcTCVC channel. Its high isotopic purity (≥98%) and mass difference (+3 Da) minimize cross-talk with the unlabeled analyte . This ensures robust method validation parameters (accuracy, precision, recovery) across multiple biological matrices, as required for regulatory submissions.

High-Sensitivity GC-NCI-MS Trace Analysis

In applications requiring ultimate sensitivity, such as detecting background levels of NAcTCVC in the general population or in environmental samples, NAcTCVC-d3 (as its methyl ester derivative) enables a GC-NCI-MS limit of detection of 10 fmol/µL [3]. This far exceeds the sensitivity achievable with non-isotopic internal standards and is critical for studies aiming to establish baseline biomarker levels.

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